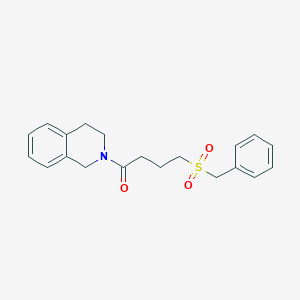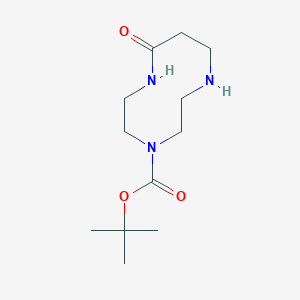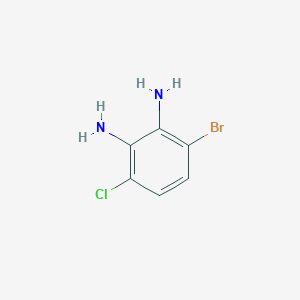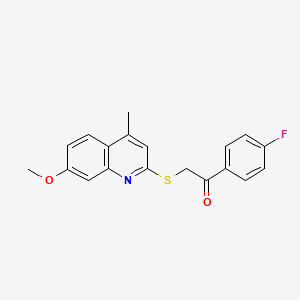
4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a chemical entity that appears to be related to a class of compounds with potential therapeutic relevance in cancer treatment. The related compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid has been identified as a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer . The structural features of these compounds, such as the dihydroisoquinoline moiety and the sulfonyl group, are critical for their biological activity.
Synthesis Analysis
The synthesis of related compounds involves the formation of C(sp2)–C(sp3) bonds, which is a key step in constructing the dihydroisoquinoline scaffold. A palladium-catalyzed cascade reaction has been developed to synthesize 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl chlorides . This method could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography, which reveals how the carboxylate group and the sulfonamide moiety interact with the target enzyme . The dihydroisoquinoline ring is likely to adopt a similar binding mode due to its structural similarity. The precise twist of the sulfonamide and the positioning of substituents on the dihydroisoquinoline are crucial for the potency and selectivity of these inhibitors.
Chemical Reactions Analysis
The chemical reactivity of the dihydroisoquinoline moiety can be further modified through various reactions. For instance, a visible light-promoted synthesis has been used to create 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which can be reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives . These reactions demonstrate the versatility of the dihydroisoquinoline scaffold in undergoing transformations that could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one are not directly reported, the properties of similar compounds can provide insights. The solubility, stability, and reactivity of these compounds are influenced by the presence of the sulfonyl group and the dihydroisoquinoline ring. The substituents on the dihydroisoquinoline ring can affect the compound's potency and selectivity by altering its physical and chemical properties .
Propriétés
IUPAC Name |
4-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-20(21-13-12-18-9-4-5-10-19(18)15-21)11-6-14-25(23,24)16-17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIIMZRRYEZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)


![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)

![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)
![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)



![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)
![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)
![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)